N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide is a nitrogen-containing heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a 2,3-dimethoxybenzamide moiety. Its molecular formula is C₂₃H₂₂N₂O₄ (molecular weight: 390.44 g/mol) .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-8-3-7-17(21(19)29-2)22(26)24-16-10-11-18-15(14-16)6-4-12-25(18)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGVRYOWLVWJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-furancarboxaldehyde with appropriate reagents.
Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety is often prepared via the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Coupling Reactions: The final step involves coupling the furan and tetrahydroquinoline intermediates with 2,3-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring that enhances bioactivity and stability. |
| Tetrahydroquinoline | A bicyclic structure known for its diverse pharmacological properties. |
| Dimethoxybenzamide Group | Contributes to the compound's solubility and potential interactions with biological targets. |
The compound exhibits various biological activities attributed to its structural components. Key areas of research include:
Antimicrobial Properties
Studies suggest that compounds with similar structures can exhibit antimicrobial activity against a range of pathogens. The furan and sulfonamide groups are particularly noted for their roles in enhancing bioactivity against bacteria and fungi.
Anticancer Activity
Preliminary research indicates that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide may inhibit specific enzymes involved in cancer progression. For instance:
- Carbonic Anhydrase Inhibition : Inhibition of carbonic anhydrases (CAs) has been linked to reduced tumor growth and metastasis. CAs IX and XII are particularly relevant in cancer therapy due to their roles in maintaining the tumor microenvironment.
- Kinase Inhibition : Related compounds have shown promise in inhibiting kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in various cancers and autoimmune diseases.
Medicinal Chemistry Applications
The compound is being investigated for its potential use in drug development due to the following characteristics:
- Enzyme Inhibitors : The sulfonamide group is known for its ability to mimic substrates or interact with active sites of enzymes, making it a valuable scaffold for designing enzyme inhibitors.
- Drug Development : Research is ongoing to explore the compound's efficacy as a therapeutic agent in treating infections and cancers. Its unique structure allows for modifications that could enhance potency and selectivity against target enzymes.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : Its unique structural features may facilitate the development of nanomaterials with specific functionalities for applications in electronics or drug delivery systems.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The tetrahydroquinoline core is a common feature among analogs, but substituents at the 1- and 6-positions vary significantly:
Key Observations :
- Furan vs. Thiophene: The target compound’s furan-2-carbonyl group differs from thiophene-based analogs (e.g., Compounds 68–71 ).
- Benzamide vs. Carboximidamide : The 2,3-dimethoxybenzamide in the target compound contrasts with carboximidamide groups in Compounds 68–71. The benzamide’s aromaticity and methoxy substituents could enhance π-π stacking or hydrogen bonding in biological targets.
Functional Group Impact on Bioactivity
Electron-Donating vs. Electron-Withdrawing Groups
- The 2,3-dimethoxy groups in the target compound are electron-donating, which may increase solubility and modulate receptor affinity compared to electron-withdrawing groups like the 3-(trifluoromethyl) substituent in .
- Thiophene-2-carboximidamide (Compounds 68–71 ) includes a basic amidine group, which could enhance interactions with acidic residues in enzyme active sites, unlike the neutral benzamide in the target compound.
Salt Formation and Purity
- Analogs like Compound 70 were isolated as dihydrochloride salts (72.6% yield, HPLC purity >95%), suggesting similar strategies could stabilize the target compound for pharmacological studies.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a furan-2-carbonyl group and a tetrahydroquinoline moiety. The presence of the dimethoxybenzamide component further enhances its pharmacological potential. The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Kinase Inhibition : Initial studies suggest that this compound can inhibit certain kinases, such as Spleen Tyrosine Kinase (SYK), which plays a crucial role in various signaling pathways related to cancer and autoimmune diseases.
- Enzyme Interaction : The furan ring and sulfonamide groups are known to interact with enzyme active sites, leading to inhibition of their activity. This can disrupt multiple biological pathways, resulting in significant bioactive effects.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Tetrahydroquinoline + furan + dimethoxy | Moderate kinase inhibition | Unique combination of functional groups |
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar structure | Antimicrobial | Presence of fluorine enhances activity |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial | Established antibacterial properties |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer | Lacks complex moieties |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that this compound exhibits anticancer properties by inhibiting SYK. This inhibition can lead to reduced proliferation of cancer cells in vitro.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties. The structural similarities suggest that this compound may also possess significant antibacterial activity.
- In Vivo Studies : Preliminary in vivo studies are needed to evaluate the efficacy and safety profile of this compound. Current research focuses on optimizing synthetic routes for large-scale production while maintaining high purity levels.
Q & A
Advanced Question
- HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5% area).
- Contradictions : Co-eluting isomers or degradation products may require orthogonal methods (e.g., chiral HPLC or ion mobility MS).
- Quantitative NMR (qNMR) : Absolute purity determination via internal standards (e.g., maleic acid) .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Advanced Question
- Core Modifications : Synthesize analogs with varied substituents on the tetrahydroquinoline (e.g., methyl, halogen) or benzamide (e.g., methoxy vs. ethoxy).
- Biological Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
What safety precautions are essential during handling and storage?
Basic Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Store at −20°C under argon in amber vials to prevent oxidation.
- Waste Disposal : Neutralize with 10% NaOH before incineration, as recommended for related benzamide derivatives .
How do researchers address discrepancies in biological activity between in vitro and in vivo models?
Advanced Question
- Pharmacokinetic Profiling : Measure plasma protein binding, clearance, and bioavailability.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites.
- Dose Adjustment : Account for species-specific metabolic rates (e.g., murine vs. human CYP450 isoforms) .
What are the best practices for scaling up synthesis without compromising yield?
Advanced Question
- Process Chemistry : Optimize solvent volume (≤5 L/kg substrate) and switch to flow reactors for exothermic steps.
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported EDC) for amide bond formation.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
How can researchers validate the compound’s target engagement in cellular assays?
Advanced Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
